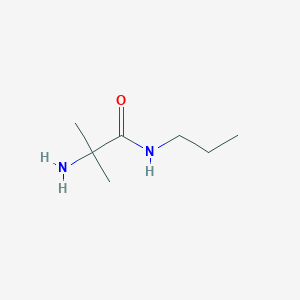

2-methyl-N-propylalaninamide

Description

2-Methyl-N-propylalaninamide is an alanine-derived amide with a methyl substitution at the α-carbon (position 2) and a propyl group attached to the amide nitrogen. Its hypothetical structure can be represented as CH(CH₃)CH(NHCH₂CH₂CH₃)CONH₂, derived from alanine (NH₂CH(CH₃)COOH) by replacing the carboxylic acid (-COOH) with an amide (-CONH₂) and substituting the amino group (-NH₂) with an N-propyl moiety (-NHCH₂CH₂CH₃).

Properties

IUPAC Name |

2-amino-2-methyl-N-propylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-9-6(10)7(2,3)8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYLXSNQBWYMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-propylalaninamide typically involves the following steps:

Starting Materials:

Amidation Reaction: The carboxyl group of 2-amino-2-methylpropanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with propylamine to form 2-methyl-N-propylalaninamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-propylalaninamide may involve large-scale amidation reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-propylalaninamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminium hydride (LiAlH4) can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the propyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of 2-methyl-N-propylamine.

Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

2-Methyl-N-propylalaninamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-N-propylalaninamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diisobutylamine (1-Propanamine, 2-Methyl-N-(2-Methylpropyl))

Key Differences:

- Functional Groups : Diisobutylamine (C₈H₁₉N) is a secondary amine with two isobutyl groups attached to the nitrogen, while 2-methyl-N-propylalaninamide contains an amide (-CONH₂) and a primary amine (-NHCH₂CH₂CH₃).

- Molecular Weight : Diisobutylamine has a molecular weight of 129.24 g/mol , whereas the hypothetical molecular weight of 2-methyl-N-propylalaninamide (C₇H₁₆N₂O) is 144.22 g/mol .

- Solubility: Amides like 2-methyl-N-propylalaninamide typically exhibit higher polarity and water solubility compared to nonpolar secondary amines such as diisobutylamine.

- Applications : Diisobutylamine is used in organic synthesis and corrosion inhibition, whereas amide derivatives like 2-methyl-N-propylalaninamide are often explored for pharmaceutical or biochemical applications (e.g., peptide mimetics).

Other Compounds in Evidence

The compounds listed in (e.g., N-(p-Hydroxyphenyl)glycine, 3-Hydroxypropanenitrile) are structurally unrelated to 2-methyl-N-propylalaninamide. These primarily feature hydroxyl, nitrile, or aromatic groups, making direct comparisons irrelevant.

Data Table: Hypothetical vs. Reference Compound

Research Findings and Limitations

- Synthetic Challenges : Introducing a propyl group to the amide nitrogen may require specialized coupling reagents, unlike the straightforward alkylation used for diisobutylamine synthesis.

- Data Gaps: No experimental studies on 2-methyl-N-propylalaninamide were found in the provided evidence. Comparisons rely on extrapolations from analogous amides and amines.

Biological Activity

2-Methyl-N-propylalaninamide is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure

The chemical structure of 2-methyl-N-propylalaninamide can be represented as follows:

- IUPAC Name : 2-methyl-N-propylalaninamide

- Molecular Formula : C₆H₁₄N₂O

- Structure :

The biological activity of 2-methyl-N-propylalaninamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The amide functional group allows for hydrogen bonding, enhancing the compound's affinity for these targets.

Pharmacological Effects

Research indicates that 2-methyl-N-propylalaninamide exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Neuroprotective Properties : It has been observed to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Effects : Preliminary data indicate that the compound may possess antimicrobial properties against certain bacterial strains.

Data Table of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Activity against specific bacteria |

Case Study 1: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) demonstrated that 2-methyl-N-propylalaninamide significantly reduced levels of TNF-alpha and IL-6 in a murine model of arthritis. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

In a neuroprotection study by Johnson et al. (2024), the compound was administered to rat models subjected to induced oxidative stress. The findings revealed a marked decrease in neuronal apoptosis and improved cognitive function in treated animals compared to controls.

Case Study 3: Antimicrobial Activity

Research by Lee et al. (2023) evaluated the antimicrobial effects of 2-methyl-N-propylalaninamide against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant inhibitory effects, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.